molecular formula C7H9N3O4S B13945183 N-ethyl-5-nitropyridine-2-sulfonamide

N-ethyl-5-nitropyridine-2-sulfonamide

Cat. No.: B13945183
M. Wt: 231.23 g/mol
InChI Key: JWSMPXOCMVFQOI-UHFFFAOYSA-N
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Description

N-Ethyl-5-nitropyridine-2-sulfonamide is a chemical compound intended for research and development purposes exclusively. This product is not for diagnostic or therapeutic use. Sulfonamide derivatives are a significant class of compounds in medicinal and organic chemistry research. They are frequently investigated for their potential as enzyme inhibitors . Studies involving similar sulfonamide-pyridine hybrids focus on their applications in developing new antibacterial agents and their inhibitory effects on metabolic enzymes such as carbonic anhydrase and cholinesterase, which are important targets in conditions like glaucoma and Alzheimer's disease . The core structure of this compound, which combines a sulfonamide group with a nitropyridine ring, makes it a valuable building block (synthon) for synthesizing more complex molecules for pharmaceutical and materials science research . Researchers utilize these compounds in molecular hybridization strategies to create novel molecules with potential biological activity . Handle with care in a laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

N-ethyl-5-nitropyridine-2-sulfonamide

InChI

InChI=1S/C7H9N3O4S/c1-2-9-15(13,14)7-4-3-6(5-8-7)10(11)12/h3-5,9H,2H2,1H3

InChI Key

JWSMPXOCMVFQOI-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Comparative Data Table

Method Yield (%) Purity (%) Key Advantages
Sulfonyl Chloride 85–89.9 99.5–99.9 Scalable, high reproducibility
Electrochemical 92 99 Solvent-free, rapid (minutes)
Diazotization 75–80 98 Compatible with complex substrates

Structural Characterization

  • ¹H NMR (CDCl₃) : δ 9.25 (d, 1H, pyridine-H), 8.47 (dd, 1H, pyridine-H), 3.15 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).

Critical Analysis

  • Regioselectivity : Nitration and sulfonation positions are controlled by directing effects of substituents. The 5-nitro group deactivates the pyridine ring, favoring sulfonation at the 2-position.
  • Challenges : Isolation of sulfonyl chloride intermediates requires strict moisture control. Electrochemical methods mitigate this by in situ generation.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-5-nitropyridine-2-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: N-ethyl-5-aminopyridine-2-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-ethyl-5-nitropyridine-2-sulfonamide with structurally related compounds from the provided evidence:

Compound Name Core Structure Substituents Key Functional Groups
This compound Pyridine -NO₂ (5-position), -SO₂NHCH₂CH₃ (2-position) Nitro, sulfonamide
2-(Ethylsulfanyl)-5-nitropyridine Pyridine -NO₂ (5-position), -S-C₂H₅ (2-position) Nitro, thioether
N,N-Dimethylferrocenesulfonamide (12) Ferrocene -SO₂N(CH₃)₂ (substituted on ferrocene ring), -SO₂Ph (phenylsulfonyl) Sulfonamide, sulfone
Ranitidine nitroacetamide Furan-pyrimidine -NO₂, -S-CH₂-furan, -NHCOCH₃ Nitro, thioether, acetamide

Key Observations :

  • Electron Effects: The nitro group in this compound enhances electrophilicity at the pyridine ring, contrasting with the electron-donating dimethylamino groups in ranitidine derivatives .
  • Core Structure : Ferrocene-based sulfonamides (e.g., compound 12) exhibit redox activity due to the ferrocene moiety, absent in pyridine-based analogs .

Physicochemical Properties

Property This compound 2-(Ethylsulfanyl)-5-nitropyridine N,N-Dimethylferrocenesulfonamide (12)
Melting Point Not reported Not reported Red-brown solid
Solubility Moderate in DMSO Likely low (thioether) Soluble in CH₂Cl₂
Stability Nitro group may degrade under light Stable under inert conditions Air-stable due to ferrocene core

Notes:

  • The nitro group in pyridine derivatives may confer photolability, necessitating storage in dark conditions, as seen in ranitidine-related compounds .
  • Ferrocene sulfonamides (e.g., compound 12) exhibit higher thermal stability, attributed to the robust metallocene structure .

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